molecular formula C5H6BrF3O B12922115 3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one

3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one

Cat. No.: B12922115
M. Wt: 219.00 g/mol
InChI Key: XQAZOHPZOYQOGZ-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one is an organic compound with the molecular formula C5H6BrF3O. It is a colorless to yellow liquid that is immiscible with water and has a strong lachrymatory effect. This compound is primarily used as an intermediate in the synthesis of various fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one can be synthesized through the bromination of 1,1,1-trifluoro-3-methyl-2-butanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the molecule.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

    Reduction: Conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions.

    Oxidation: Performed in aqueous or organic solvents with the addition of the oxidizing agent and often requires heating to initiate the reaction.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives such as 3-hydroxy-1,1,1-trifluoro-3-methyl-butan-2-one.

    Reduction: Formation of 3-bromo-1,1,1-trifluoro-3-methyl-butan-2-ol.

    Oxidation: Formation of 3-bromo-1,1,1-trifluoro-3-methyl-butan-2-oic acid.

Scientific Research Applications

3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of fluorinated heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals.

    Biology: As a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.

    Medicine: As an intermediate in the synthesis of potential drug candidates with improved pharmacokinetic properties and metabolic stability.

    Industry: In the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one involves its ability to undergo nucleophilic substitution reactions with various biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

    3-Bromo-1,1,1-trifluoroacetone: Similar in structure but lacks the methyl group, making it less sterically hindered and more reactive in certain chemical reactions.

    1,1,1-Trifluoro-3-bromo-2-propanone: Another brominated trifluoromethyl ketone with similar reactivity but different physical properties due to the absence of the methyl group.

    3-Bromo-1,1,1-trifluoro-2-butanone: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.

Uniqueness: 3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one is unique due to the presence of both the trifluoromethyl and bromine groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom provides a reactive site for nucleophilic substitution reactions. This combination of features makes it a valuable intermediate in the synthesis of complex fluorinated compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C5H6BrF3O

Molecular Weight

219.00 g/mol

IUPAC Name

3-bromo-1,1,1-trifluoro-3-methylbutan-2-one

InChI

InChI=1S/C5H6BrF3O/c1-4(2,6)3(10)5(7,8)9/h1-2H3

InChI Key

XQAZOHPZOYQOGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C(F)(F)F)Br

Origin of Product

United States

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